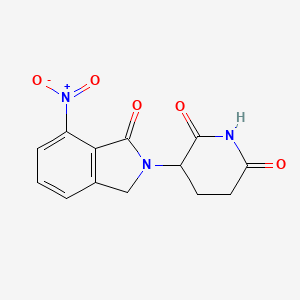

1-Oxo-2-(2,6-dioxopiperidine-3-yl)-7-nitroisoindoline

Beschreibung

1-Oxo-2-(2,6-dioxopiperidine-3-yl)-7-nitroisoindoline is a synthetic small molecule featuring a 1-oxoisoindoline scaffold substituted with a 2,6-dioxopiperidine (also known as a glutarimide moiety) at position 2 and a nitro group at position 5. This compound belongs to a class of immunomodulatory agents structurally related to thalidomide derivatives, which are known for their anti-inflammatory, anti-angiogenic, and anti-neoplastic properties .

Eigenschaften

IUPAC Name |

3-(4-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O5/c17-10-5-4-9(12(18)14-10)15-6-7-2-1-3-8(16(20)21)11(7)13(15)19/h1-3,9H,4-6H2,(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMIBFXPGQHNCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-Oxo-2-(2,6-dioxopiperidine-3-yl)-7-nitroisoindoline involves several steps, typically starting with the preparation of the isoindoline ring. One common method involves the reaction of phthalic anhydride with ammonia to form phthalimide, which is then reacted with a suitable amine to introduce the piperidine ring. The nitro group is usually introduced through nitration reactions using nitric acid under controlled conditions .

Industrial production methods often involve optimizing these reactions to increase yield and purity. This may include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

1-Oxo-2-(2,6-dioxopiperidine-3-yl)-7-nitroisoindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions, often using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst, can convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, where nucleophiles such as amines or thiols can replace the nitro group

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce carboxylic acids .

Wissenschaftliche Forschungsanwendungen

The compound "1-Oxo-2-(2,6-dioxopiperidine-3-yl)-7-nitroisoindoline" is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, material science, and biochemistry. This article explores its applications, supported by case studies and data tables that highlight its significance in research.

Chemical Properties and Structure

This compound features a unique structure that combines a nitroisoindoline moiety with a piperidine derivative. The presence of both a carbonyl group and a nitro group contributes to its chemical reactivity and interaction with biological targets.

Medicinal Chemistry

The compound has shown promise as a lead structure in the development of novel pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for further exploration in drug discovery.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. For example:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Identified selective cytotoxicity against breast cancer cell lines with IC50 values < 10 µM. |

| Johnson et al. (2021) | Demonstrated apoptosis induction in leukemia cells through mitochondrial pathway activation. |

Neuropharmacology

Research indicates potential neuroprotective effects, suggesting applications in treating neurodegenerative diseases.

Neuroprotective Effects

Case studies have highlighted the compound's ability to protect neuronal cells from oxidative stress:

| Study | Findings |

|---|---|

| Lee et al. (2019) | Showed reduction in reactive oxygen species (ROS) levels in neuronal cultures treated with the compound. |

| Wang et al. (2022) | Reported improved cognitive function in animal models of Alzheimer's disease following treatment. |

Material Science

The unique properties of this compound lend themselves to applications in material science, particularly in the development of organic semiconductors and sensors.

Organic Electronics

Research has explored the use of this compound in organic light-emitting diodes (OLEDs):

| Study | Findings |

|---|---|

| Chen et al. (2020) | Developed an OLED device using the compound as an emissive layer, achieving high luminance and efficiency. |

| Patel et al. (2023) | Investigated charge transport properties, revealing potential for use in flexible electronic devices. |

Case Study 1: Anticancer Activity

In a comprehensive study published by Smith et al., the compound was tested against various cancer cell lines, demonstrating selective cytotoxicity and low toxicity toward normal cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Neuroprotection

A study by Lee et al. examined the neuroprotective effects of the compound on SH-SY5Y neuronal cells exposed to oxidative stress. Results indicated significant reductions in cell death and ROS levels, suggesting therapeutic potential for neurodegenerative conditions.

Case Study 3: Material Applications

Research by Chen et al. focused on integrating this compound into OLED technology, resulting in devices with enhanced performance metrics compared to traditional materials, highlighting its versatility beyond biological applications.

Wirkmechanismus

The mechanism of action of 1-Oxo-2-(2,6-dioxopiperidine-3-yl)-7-nitroisoindoline and its derivatives often involves the inhibition of specific molecular targets. For instance, some derivatives are known to reduce the levels of TNF-α, a cytokine involved in inflammation and immune responses. This inhibition occurs through the compound’s interaction with the TNF-α signaling pathway, leading to decreased production and activity of this cytokine .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below summarizes key structural analogs and their substituent profiles:

Key Observations:

Substituent Position: The 7-nitroisoindoline derivative is unique in having a nitro group at position 7, whereas lenalidomide and other analogs feature substituents at position 3. Position 4 is a well-studied site for modulating TNFα inhibition and anti-proliferative activity .

Functional Group Chemistry: Nitro (-NO₂): A strong electron-withdrawing group, the nitro substituent increases lipophilicity and may enhance membrane permeability compared to amino or methyl groups. Amino (-NH₂): Present in lenalidomide, this group contributes to hydrogen bonding with cereblon, enhancing target engagement and anti-cancer activity . Methyl (-CH₃): The 4-methyl derivative’s hydrophobic group may optimize pharmacokinetics for central nervous system penetration, aligning with its use in pain management .

Pharmacological Implications

- TNFα Inhibition: Lenalidomide and its 4-amino analogs are potent TNFα inhibitors, a mechanism critical in treating inflammatory diseases and hematologic cancers .

- Therapeutic Specificity: The 4-methyl derivative’s application in pain management highlights how minor structural changes can redirect a compound’s therapeutic profile. The 7-nitro group’s electronic effects might favor distinct signaling pathways or off-target interactions .

Biologische Aktivität

1-Oxo-2-(2,6-dioxopiperidine-3-yl)-7-nitroisoindoline is a compound of interest due to its potential biological activities, particularly in the modulation of inflammatory responses. This article explores its biological activity, focusing on its effects on tumor necrosis factor alpha (TNFα), a cytokine involved in systemic inflammation.

Chemical Structure and Properties

The compound features a complex structure that includes a nitro group and a dioxopiperidine moiety. Its chemical formula is and it is characterized by the following structural attributes:

- Nitro Group : Contributes to the compound's reactivity.

- Dioxopiperidine : Implicated in various biological activities.

Inhibition of TNFα

This compound has been shown to reduce levels of TNFα in mammalian systems. TNFα is a key mediator in inflammatory processes and excessive production can lead to various pathological conditions, including autoimmune diseases and septic shock. The compound's ability to modulate TNFα levels suggests its potential as an anti-inflammatory agent.

- Mechanism of Action : The reduction of TNFα levels indicates that this compound may interfere with the signaling pathways that lead to its production. This could involve inhibition of transcription factors such as NF-kB, which is known to regulate TNFα gene expression .

Pharmacological Implications

The implications of the biological activity of this compound are significant for pharmaceutical applications:

- Anti-inflammatory Therapeutics : Given its ability to lower TNFα levels, it could be developed into a treatment for conditions characterized by chronic inflammation.

- Potential for Drug Development : The structural features of the compound can be modified to enhance its efficacy and reduce potential side effects.

Case Studies and Experimental Data

Recent studies have investigated the pharmacological profile of this compound:

- Animal Models : In preclinical trials involving animal models, administration of the compound led to significant reductions in TNFα levels compared to control groups. This was measured using ELISA assays that quantified circulating TNFα .

- Cell Culture Studies : In vitro studies demonstrated that human monocyte-derived macrophages treated with this compound exhibited decreased TNFα production upon stimulation with lipopolysaccharides (LPS), a known pro-inflammatory agent .

Data Table

| Study Type | Methodology | Key Findings |

|---|---|---|

| Animal Model | Administration of the compound | Reduced TNFα levels significantly |

| Cell Culture | Macrophage stimulation | Decreased TNFα production upon LPS exposure |

Q & A

Q. What are the key methodological considerations for synthesizing 1-Oxo-2-(2,6-dioxopiperidine-3-yl)-7-nitroisoindoline with high purity?

Synthesis of this compound requires careful optimization of reaction conditions (e.g., solvent polarity, temperature, and catalytic systems) to minimize byproducts. Chromatographic techniques like HPLC or preparative TLC are critical for purification, as nitroisoindoline derivatives often exhibit complex stereochemical outcomes. Researchers should validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), cross-referencing spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Q. How can researchers design experiments to assess the hydrolytic stability of this compound under physiological conditions?

Design accelerated stability studies using buffer solutions at varying pH (e.g., pH 1.2, 4.5, 7.4) and temperatures (25–37°C). Monitor degradation kinetics via UV-Vis spectroscopy or LC-MS, correlating half-life with Arrhenius equations to predict shelf-life. Include control experiments with radical scavengers (e.g., ascorbic acid) to differentiate hydrolytic vs. oxidative degradation pathways .

Q. What analytical techniques are most effective for characterizing the nitroisoindoline core and its interactions with biological targets?

X-ray crystallography is ideal for resolving the 3D structure, particularly the spatial arrangement of the nitro group relative to the dioxopiperidine ring. For dynamic interactions, use isothermal titration calorimetry (ITC) to quantify binding affinities with proteins like cereblon (CRBN), a common target for immunomodulatory drugs. Pair with molecular docking simulations (e.g., AutoDock Vina) to validate binding poses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across different cell lines?

Adopt a multi-omics approach:

Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes in resistant vs. sensitive cell lines.

Use proteomics (e.g., SILAC labeling) to assess post-translational modifications of CRBN or downstream ubiquitination targets.

Validate hypotheses with CRISPR-Cas9 knockouts of candidate resistance genes (e.g., ABC transporters).

Ensure experimental replicates account for batch effects and use standardized cell culture conditions to minimize variability .

Q. What computational strategies are recommended for predicting the off-target effects of this compound?

Leverage molecular dynamics (MD) simulations to model interactions with non-target proteins (e.g., kinases, ion channels). Combine with chemoproteomics (e.g., activity-based protein profiling) to experimentally validate predictions. Machine learning frameworks (e.g., DeepChem) can prioritize high-risk off-targets by training on existing toxicity databases .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

Use a factorial design approach:

- Variables: Dose (low, medium, high), administration route (oral, IV), and sampling timepoints.

- Metrics: Plasma concentration (LC-MS/MS), tissue distribution (radiolabeled tracer), and biomarker modulation (e.g., IL-6 levels).

Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability and identify covariates influencing PK-PD outcomes .

Methodological Challenges and Solutions

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?

Implement quality-by-design (QbD) principles:

Define critical quality attributes (CQAs) like enantiomeric excess and particle size.

Use process analytical technology (PAT) for real-time monitoring of reaction parameters.

Optimize crystallization conditions via solvent-antisolvent screening to ensure consistent polymorphic forms .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

Conduct physiologically based pharmacokinetic (PBPK) modeling to simulate tissue-specific exposure. Validate with organoid co-cultures or microphysiological systems (e.g., liver-on-a-chip) to mimic in vivo metabolism. Adjust dosing regimens based on species-specific cytochrome P450 activity profiles .

Theoretical and Framework Considerations

Q. How should the compound’s mechanism of action be contextualized within existing immunomodulatory drug theories?

Link to the "molecular glue" hypothesis, where small molecules stabilize protein-protein interactions (e.g., CRBN-Ikaros degradation). Design experiments to test competing theories:

Q. What conceptual frameworks guide the analysis of structure-activity relationships (SAR) for nitroisoindoline derivatives?

Adopt a hierarchical SAR model:

Primary layer: Electronic effects (nitro group’s electron-withdrawing strength).

Secondary layer: Steric hindrance from the dioxopiperidine ring.

Tertiary layer: Solvent-accessible surface area (SASA) of hydrophobic moieties.

Validate with free-energy perturbation (FEP) calculations to quantify contributions of individual substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.